molecular formula C10H10FNO B2485026 3-(3-Fluoro-4-methoxyphenyl)propanenitrile CAS No. 1249068-66-3

3-(3-Fluoro-4-methoxyphenyl)propanenitrile

Cat. No.: B2485026
CAS No.: 1249068-66-3
M. Wt: 179.194
InChI Key: KPDMMCJTGMZNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanenitrile side chain. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a Grignard reagent, where the aldehyde is reacted with a nitrile in the presence of a catalyst to form the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)propanenitrile is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)propanenitrile is unique due to the combination of its functional groups and the propanenitrile side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDMMCJTGMZNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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